REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.C(N(C(C)C)C(C)C)C.[CH3:19][NH:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCOCC1.CCOC(C)=O>[CH2:21]([N:20]([CH3:19])[C:6]1[C:5]([F:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
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Name
|
|
Quantity
|
0.3 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)F
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Name
|
|
Quantity
|
3.6 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.23 g
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Type
|
reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
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CNCC1=CC=CC=C1
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the resulting solution was washed with H2O (2×5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to a light yellow oil which
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Type
|
CUSTOM
|
Details
|
was purified by normal phase chromatography (40 g SiO2; gradient, EtOAc/Hexanes)
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Type
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CUSTOM
|
Details
|
to give a colorless oil which
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Type
|
TEMPERATURE
|
Details
|
upon cooling
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Type
|
CUSTOM
|
Details
|
The solid was dried under high vacuum at 23° C. for 16 h
|
Duration
|
16 h
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C1=NC(=NC=C1F)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |